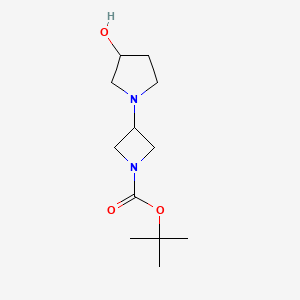

Tert-butyl 3-(3-hydroxypyrrolidin-1-yl)azetidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

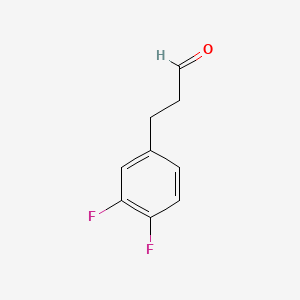

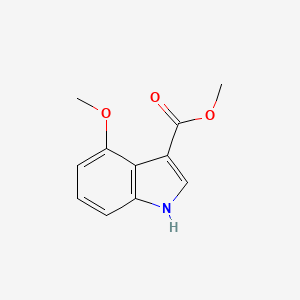

“Tert-butyl 3-(3-hydroxypyrrolidin-1-yl)azetidine-1-carboxylate” is a chemical compound with the molecular formula C12H22N2O3 . It is typically in the form of an oil .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H22N2O3/c1-12(2,3)17-11(16)14-6-9(7-14)13-5-4-10(15)8-13/h9-10,15H,4-8H2,1-3H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis

This compound has a molecular weight of 242.32 . It is typically in the form of an oil and should be stored at room temperature .Scientific Research Applications

One study explored the preparation and deamination of azetidines, highlighting the synthesis of 1-t-butyl-3-azetidinol and 1-t-butyl-3-hydroxymethylazetidine through the ammonolysis of 1-t-butyl-3-azetidinyl tosylate and the reduction of cyanoazetidines. This work provided insights into the chemical behavior of azetidines and their potential transformations in synthetic routes (Teng-yueh Chen et al., 1972).

Another study focused on the synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids , demonstrating the utility of azetidine analogs in studying peptide activity. The research involved the synthesis of azetidine analogs with various side chains, showcasing the versatility of azetidine derivatives in peptide research (Z. Sajjadi & W. Lubell, 2008).

Application in Peptide Synthesis

The application of tert-butyl 3-(3-hydroxypyrrolidin-1-yl)azetidine-1-carboxylate derivatives in peptide synthesis is notable, particularly in the construction of chimeric molecules that blend amino acid and azetidine structures. These chimeras serve as tools for probing the influence of conformation on peptide activity, offering a unique approach to understanding peptide structure-function relationships.

Building Blocks for Amino Alcohols and Polyamines

Compounds related to this compound also find use as building blocks for the synthesis of amino alcohols and polyamines. These building blocks are crucial for the development of compounds with potential therapeutic applications, including those with antibacterial and antitumor activities.

Mechanistic Insights

Studies have also provided mechanistic insights into the reactions involving this compound derivatives, such as the N→O tert-butyloxycarbonyl (Boc) migration. Understanding these mechanisms is essential for optimizing synthetic routes and developing new synthetic methodologies (F. Xue & R. Silverman, 2010).

Mechanism of Action

Target of Action

Tert-butyl 3-(3-hydroxypyrrolidin-1-yl)azetidine-1-carboxylate is a complex organic compound. It is often used as a building block in the synthesis of various novel organic compounds.

Mode of Action

As a building block in organic synthesis, it likely interacts with other compounds to form new derivatives. These derivatives may have different modes of action depending on their structure and the targets they interact with.

Result of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and presence of other compounds can affect the compound’s stability and its interactions with its targets .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

tert-butyl 3-(3-hydroxypyrrolidin-1-yl)azetidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-6-9(7-14)13-5-4-10(15)8-13/h9-10,15H,4-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INNSLFVFDMOBJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)N2CCC(C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60737380 |

Source

|

| Record name | tert-Butyl 3-(3-hydroxypyrrolidin-1-yl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60737380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178311-47-2 |

Source

|

| Record name | tert-Butyl 3-(3-hydroxypyrrolidin-1-yl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60737380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[N-(tert-butyloxycarbonyl)]-aminovaleronitrile](/img/structure/B575637.png)

![5-(Prop-1-en-2-yl)-2,5-diazabicyclo[2.2.1]heptan-3-one](/img/structure/B575638.png)